5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its unique structural features and properties. The trifluoromethyl group, in particular, is known for significantly altering the physical, chemical, and biological properties of molecules to which it is attached.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the cyclization of hydrazones derived from the corresponding ketones or aldehydes. An example includes the synthesis of pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine derivatives, showcasing the versatility of pyrazole synthesis strategies (Mojzych et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied, revealing insights into their crystalline structures and molecular conformations. For instance, the crystal and molecular structure of a pyrazole derivative was determined to have an almost planar conformation, stabilized by intramolecular interactions (Mojzych et al., 2005).
Chemical Reactions and Properties
Pyrazole compounds participate in various chemical reactions, reflecting their chemical reactivity and potential for functionalization. The presence of the trifluoromethyl group can influence these reactions by affecting the electron density and reactivity of the molecule. A study on the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives highlights the impact of this functional group on the chemical properties of pyrazoles (Sano & Hara, 2010).
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, a type of trifluoromethylpyrazoles, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Synthesis of Disubstituted Pyrimidines
- Application : 3-(Trifluoromethyl)pyrazole is used in the synthesis of disubstituted pyrimidines .
- Methods : It may be used in copper-catalyzed pyrazole N-arylation . It may also be used in the synthesis of sodium hydridotris (1 H -3-trifluoromethylpyrazol-1-yl)borate by heating with sodium borohydride .
3. Synthesis of Condensed Heterocyclic Systems
- Application : 3 (5)-Aminopyrazoles, which are a type of pyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
4. Synthesis of Fluorinated Fused-Ring Pyrazoles
- Application : Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs. Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
5. Coordination Chemistry
6. Organometallic Chemistry
4. Synthesis of Fluorinated Fused-Ring Pyrazoles
- Application : Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs. Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
5. Coordination Chemistry
6. Organometallic Chemistry
Safety And Hazards
When handling “5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPJOUZZHOYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382145 | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
CAS RN |
111079-04-0 | |
Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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